3-Methylbenzo[g]isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19339-12-9 |
|---|---|
Molecular Formula |
C14H11N |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-methylbenzo[g]isoquinoline |
InChI |
InChI=1S/C14H11N/c1-10-6-13-7-11-4-2-3-5-12(11)8-14(13)9-15-10/h2-9H,1H3 |
InChI Key |
VNYFIMAAUQDNKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C=N1 |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C=N1 |
Synonyms |
3-Methylbenz[g]isoquinoline |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylbenzo G Isoquinoline and Analogues
Classical and Modified Cyclization Reactions
Classical cyclization reactions represent the foundational methods for isoquinoline (B145761) synthesis. These reactions, often named after their discoverers, typically involve the acid-catalyzed intramolecular cyclization of a suitably substituted precursor. While effective, they can sometimes require harsh conditions and may have limitations in terms of substrate scope and regioselectivity. organicreactions.orgaalto.fi
Pomeranz-Fritsch and Schlittler-Müller Approaches to Isoquinoline Scaffolds
The Pomeranz-Fritsch reaction, first described in 1893, is a well-established method for synthesizing isoquinolines. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) and an aminoacetal. organicreactions.orgarsdcollege.ac.in The process is typically carried out in two stages: the initial formation of the Schiff base followed by ring closure promoted by a strong acid like sulfuric acid. organicreactions.orgwikipedia.org
A significant modification to this method is the Schlittler-Müller reaction, which utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) semiacetal as starting materials. acs.orgdrugfuture.comdrugfuture.com This variation provides a route to C1-substituted isoquinolines. thermofisher.com Despite its utility, the Pomeranz-Fritsch reaction and its modifications can be limited by the reaction conditions and have sometimes been considered less versatile than other classical methods like the Bischler-Napieralski or Pictet-Spengler reactions. acs.org
| Reaction Name | Starting Materials | Key Features |
| Pomeranz-Fritsch Reaction | Benzaldehyde, 2,2-Dialkoxyethylamine | Acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com |
| Schlittler-Müller Modification | Substituted Benzylamine, Glyoxal Semiacetal | Allows for the synthesis of C1-substituted isoquinolines. acs.orgdrugfuture.comdrugfuture.com |
Bischler-Napieralski and Pictet-Spengler Reactions in Isoquinoline Synthesis
The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgmaxbrainchemistry.com This reaction involves the intramolecular cyclization of a β-arylethylamide or β-arylethylcarbamate under acidic and dehydrating conditions. wikipedia.orgslideshare.net Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride. wikipedia.orgnrochemistry.comnih.gov The reaction is particularly effective for arenes bearing electron-donating groups. nrochemistry.com The mechanism is believed to proceed through a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org
The Pictet-Spengler reaction, discovered in 1911, provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. name-reaction.comwikipedia.orgquimicaorganica.org This reaction is considered a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion. wikipedia.org The Pictet-Spengler reaction is notable for its ability to proceed under mild conditions, including physiological pH, making it relevant in biosynthetic pathways. cutm.ac.in
| Reaction Name | Starting Materials | Product | Key Features |
| Bischler-Napieralski Reaction | β-arylethylamide | 3,4-Dihydroisoquinoline (B110456) | Requires dehydrating acidic conditions; proceeds via a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org |
| Pictet-Spengler Reaction | β-arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Can proceed under mild conditions; involves an iminium ion intermediate. name-reaction.comwikipedia.org |
Friedländer Synthesis for Fused Heterocyclic Systems
The Friedländer synthesis is a versatile method for constructing quinolines and, by extension, fused azaheterocyclic systems. researchgate.netresearchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. researchgate.net The reaction can be catalyzed by either acids or bases, or even proceed thermally. researchgate.net This methodology allows for the creation of a wide array of substituted quinoline (B57606) derivatives and has been applied to the synthesis of complex polycyclic structures. researchgate.net
Cinnamaldehyde (B126680) and 2-Phenylethylamine Routes to Isoquinoline Core Structures
An alternative approach to the isoquinoline core involves the use of cinnamaldehyde. In this method, cinnamaldehyde is condensed with hydroxylamine (B1172632) to form an oxime, which upon heating with a dehydrating agent like phosphorus pentoxide, undergoes a rearrangement and cyclization to yield isoquinoline. arsdcollege.ac.inmaxbrainchemistry.comuop.edu.pk Another foundational route starts with 2-phenylethylamine, which is first acylated and then subjected to cyclodehydration, as seen in the Bischler-Napieralski synthesis, to form a 3,4-dihydroisoquinoline that can be oxidized to isoquinoline. maxbrainchemistry.comuop.edu.pk
Transition Metal-Catalyzed Synthetic Strategies
In recent years, transition metal-catalyzed reactions, particularly those involving rhodium, have emerged as powerful and efficient methods for the synthesis of isoquinolines. These strategies often rely on C-H activation, offering high atom economy and functional group tolerance.
Rhodium(III)-Catalyzed C-H Activation and Cyclization Cascades
Rhodium(III)-catalyzed C-H activation has become a prominent strategy for the construction of isoquinoline and isoquinolone scaffolds. acs.orgnih.gov These reactions typically involve the use of a directing group to guide the regioselective C-H functionalization of an aromatic ring, followed by annulation with a coupling partner. Various directing groups, such as hydrazones, amidines, and benzimidates, have been successfully employed. acs.orgacs.orgresearchgate.netrsc.org
These catalytic systems can mediate cascade reactions, where multiple bond-forming events occur in a single operation. thieme-connect.comacs.orgthieme-connect.com For instance, rhodium(III) catalysts have been used to effect the coupling of arylimidates with diazo compounds, leading to the formation of isoquinolines through a cascade of C-C and C-N bond formations. acs.org Similarly, the reaction of benzimidates with allyl carbonates under rhodium(III) catalysis provides a rapid entry to isoquinoline derivatives. rsc.orgrsc.org These methods are often characterized by their mild reaction conditions and broad substrate scope, providing access to complex isoquinoline structures that may be difficult to obtain through classical routes. acs.org
| Catalyst System | Key Features | Example Application |
| Rhodium(III) Complexes | C-H activation, high regioselectivity, broad functional group tolerance. acs.orgacs.org | Synthesis of highly substituted isoquinolines from hydrazones and alkynes. researchgate.net |
| Rhodium(III) with Directing Groups | Chelation-assisted C-H activation and cyclization. rsc.org | Annulation of benzimidates with allyl carbonates to form isoquinolines. rsc.orgrsc.org |
| Rhodium(III) Cascade Reactions | Multiple bond formations in a single step, high efficiency. thieme-connect.comacs.orgthieme-connect.com | Coupling of arylimidates and diazo compounds to produce isoquinolines. acs.org |
Ruthenium-Catalyzed Oxidative Coupling Reactions for Benzoisoquinolines
Ruthenium-catalyzed oxidative coupling reactions have emerged as a powerful and atom-economical tool for the synthesis of isoquinoline and benzoisoquinoline derivatives. acs.orgresearchgate.net This method often proceeds through a C-H bond activation mechanism, offering a direct way to form the heterocyclic ring system.
One notable approach involves the oxidative coupling of primary amines with internal alkynes, catalyzed by ruthenium complexes. researchgate.net These reactions can be carried out efficiently under microwave irradiation or conventional heating. researchgate.net The use of primary amines as directing groups facilitates the regioselective C-H bond activation, leading to the formation of a variety of substituted pyridines and fused N-heterocycles, including benzo[g]isoquinolines. acs.orgresearchgate.net A common catalytic system for this transformation is [RuCl2(p-cymene)]2 in the presence of an oxidant like copper(II) acetate. researchgate.netopenresearchlibrary.org The reaction mechanism is thought to involve acetate-assisted C-H bond activation, followed by migratory insertion of the alkyne and subsequent C-N bond formation. researchgate.net
This methodology has demonstrated a broad substrate scope, allowing for the synthesis of benzo[g]isoquinolines with diverse substitution patterns. acs.org The reaction is tolerant of various functional groups on both the amine and alkyne coupling partners. openresearchlibrary.org
Palladium-Mediated Intramolecular Cyclizations (Heck Reaction)
Palladium-catalyzed intramolecular cyclizations, particularly the Heck reaction, represent a cornerstone in the synthesis of complex heterocyclic frameworks, including benzo[g]isoquinoline-5,10-diones. researchgate.netresearchgate.netrais.is This strategy involves the intramolecular coupling of a vinyl or aryl halide with an alkene tethered to the same molecule.
A key application of this method is the construction of the benzo[g]isoquinoline (B3188944) skeleton through the intramolecular Heck reaction of N-protected 2-((allylamino)methyl)-3-bromo-1,4-naphthoquinones or their dimethoxy-protected precursors. researchgate.net This reaction leads to the formation of N-protected 1,2-dihydrobenz[g]isoquinoline-5,10-diones. researchgate.net The choice of palladium catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands in combination with a base like cesium carbonate has been shown to favor the desired 6-endo-trig cyclization pathway. researchgate.net
The intramolecular Heck reaction has been successfully employed in the synthesis of a library of 1- and 3-substituted benzo[g]isoquinoline-5,10-diones, starting from 2-methyl-1,4-naphthoquinone (vitamin K3). researchgate.net This approach highlights the versatility of the Heck reaction in accessing a range of derivatives for biological evaluation. researchgate.netrais.is
Silver-Catalyzed Cyclization Approaches
Silver catalysts have proven effective in promoting the cyclization of various substrates to form isoquinoline and related heterocyclic systems. researchgate.netmdpi.comorganic-chemistry.orgorganic-chemistry.org These reactions often proceed under mild conditions and exhibit high efficiency. organic-chemistry.org
One strategy involves the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides, which provides a direct route to substituted isoquinolines. organic-chemistry.org This method is tolerant of a range of functional groups. organic-chemistry.org Another approach utilizes the silver(I)-catalyzed intramolecular cyclization of o-alkynylbenzaldoximes to produce isoquinoline N-oxides in high yields. researchgate.net Silver triflate (AgOTf) is a commonly used catalyst for these transformations. researchgate.netorganic-chemistry.org
Furthermore, silver catalysis can be employed in cascade reactions to construct more complex fused heterocyclic systems. For example, a silver(I)-catalyzed cascade condensation and amination cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes has been developed to synthesize novel pentacyclic fused 1,2,3-triazoles containing an isoquinoline moiety. mdpi.com This process involves the formation of multiple C-N bonds in a single operation. mdpi.com
Multi-Component Reactions for Diverse Benzo[g]isoquinoline Scaffolds
Multi-component reactions (MCRs) have gained significant traction in medicinal and synthetic chemistry due to their ability to generate complex molecules from simple starting materials in a single pot, often with high atom economy and efficiency. nih.govmedcraveonline.commdpi.com Several MCR strategies have been developed for the rapid assembly of diverse isoquinoline and benzo[g]isoquinoline scaffolds. nih.govacs.org
These reactions allow for the introduction of multiple points of diversity in the final products, making them ideal for the creation of compound libraries for drug discovery. nih.govmdpi.com For example, Ugi and Pomeranz–Fritsch reactions have been combined in a sequential manner to synthesize a variety of isoquinoline scaffolds. acs.org MCRs can also be designed to construct fused heterocyclic systems containing the benzo[g]isoquinoline core. medcraveonline.com The versatility of MCRs stems from the wide range of accessible starting materials, such as aldehydes, amines, isocyanides, and carboxylic acids, which can be combined to produce a vast array of structurally diverse molecules. mdpi.comacs.org
Synthesis of Specific 3-Methylbenzo[g]isoquinoline Derivatives
The synthesis of 3-aryl-1-methylbenzo[g]isoquinoline-5,10-diones has been achieved through palladium-catalyzed cross-coupling reactions. A notable method involves a palladium(II)-catalyzed cyclization of 2-(1-alkynyl)arylaldimines in the presence of an alkene, which is a variation of the Heck reaction. researchgate.net This process allows for the formation of 4-(1-alkenyl)-3-arylisoquinolines. researchgate.net By selecting appropriate starting materials, this methodology can be adapted to produce the desired 3-aryl-1-methylbenzo[g]isoquinoline-5,10-dione core structure.
The synthesis of 3-substituted 1-hydroxybenzo[g]isoquinoline-5,10-diones can be approached through various synthetic routes. One potential strategy involves the modification of pre-formed benzo[g]isoquinoline-5,10-dione skeletons. For instance, functional group transformations at the 1- and 3-positions of the benzo[g]isoquinoline-5,10-dione core, synthesized via methods like the intramolecular Heck reaction, can lead to the desired 1-hydroxy derivatives. researchgate.net
Additionally, multi-component reactions offer a versatile platform for the synthesis of highly substituted isoquinolines, which could be further elaborated to yield 3-substituted 1-hydroxybenzo[g]isoquinoline-5,10-diones. mdpi.com The strategic choice of starting components in an MCR can pre-install the necessary functional groups for subsequent conversion to the target molecule.
Routes to Benzo[g]isoquinoline-1,5,10(2H)-triones and Related Structures
The synthesis of benzo[g]isoquinoline-1,5,10(2H)-triones and their derivatives is a significant area of research due to the potential biological activities of these compounds, including antitumor, antifungal, and antibiotic properties. researchgate.net Various synthetic strategies have been developed to access this heterocyclic core structure.
One prominent method involves the use of vitamin K3 (menadione) as a starting material. researchgate.net This route entails key steps such as the substitution of a benzylic bromide with a primary amine, followed by an intramolecular condensation and subsequent oxidation to yield N-substituted benzo[g]isoquinoline-3,5,10(2H)-triones. researchgate.net
Another effective approach is the oxidative addition of enaminoesters to 1,4-dihydroxy-2-methoxycarboxynaphthalene. dissertation.com This method has been shown to produce 2,3-disubstituted 1,2,5,10-tetrahydro-1,5,10-trioxobenzo[g]isoquinoline-4-carboxylates in yields ranging from low to good. dissertation.com The reaction of 2-methoxycarbonyl-1,4-naphthoquinone with N-substituted enaminoesters under acidic conditions is also a key strategy, leading to the formation of 3,4-disubstituted 6-hydroxybenzo[g]furo[4,3,2-de]isoquinoline-2,5(4H)-diones, which serve as crucial intermediates. researchgate.net
Furthermore, multicomponent reactions have been employed for the synthesis of related structures. For instance, a four-component reaction involving 1,4-naphthoquinone, substituted benzaldehydes, and an amine source can yield dihydrobenzo[g]furo[3,4-b]quinoline-1,5,10(3H)-triones. nih.gov Microwave-assisted methods have also been utilized to prepare aryl-4,11-dihydrobenzo[g]furo[3,4-b]quinoline-1,5,10(3H)-trione derivatives in good to moderate yields. nih.gov
Detailed research findings have highlighted the influence of substituents on the reaction outcomes. For example, the reaction of 2-methoxycarbonyl-1,4-naphthoquinone with pyridinium (B92312) salts under Kröhnke conditions to form 3-substituted 1-hydroxybenz[g]isoquinoline-5,10-diones is dependent on the substitution pattern of the pyridinium salt's aromatic nucleus. researchgate.net
Table 1: Selected Synthetic Routes to Benzo[g]isoquinoline-1,5,10(2H)-trione Analogues
| Starting Material(s) | Key Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Vitamin K3 (menadione) | Primary amine, intramolecular condensation, oxidation (CAN) | N-substituted benzo[g]isoquinoline-3,5,10(2H)-triones | Not specified | researchgate.net |
| 1,4-Dihydroxy-2-methoxycarboxynaphthalene, Enaminoesters | Oxidative addition | 2,3-Disubstituted 1,2,5,10-tetrahydro-1,5,10-trioxobenzo[g]isoquinoline-4-carboxylates | Low to good | dissertation.com |
| 2-Methoxycarbonyl-1,4-naphthoquinone, N-substituted enaminoesters | Acidic conditions | 3,4-Disubstituted 6-hydroxybenzo[g]furo[4,3,2-de]isoquinoline-2,5(4H)-diones | 19-47% | researchgate.netugent.be |
| 1,4-Naphthoquinone, Substituted benzaldehydes, Amine source | Four-component reaction | Dihydrobenzo[g]furo[3,4-b]quinoline-1,5,10(3H)-triones | Not specified | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone, Benzaldehydes, Ammonium (B1175870) acetate | Microwave, glacial acetic acid | Aryl-4,11-dihydrobenzo[g]furo[3,4-b]quinoline-1,5,10(3H)-trione derivatives | Good to moderate | nih.gov |
| Not specified | Not specified | Ethyl 1H-benzo[g]quinoline-4,5,10-trione-3-carboxylate | 24-54% (overall) | clockss.org |
| 2-Methoxycarbonyl-1,4-naphthoquinone, Pyridinium salts | Kröhnke conditions | 3-Substituted 1-hydroxybenz[g]isoquinoline-5,10-diones | Dependent on substituent | researchgate.net |
Chemical Reactivity and Transformation of Benzo G Isoquinoline Systems
Electrophilic Aromatic Substitution Patterns
The benzo[g]isoquinoline (B3188944) ring system is an electron-rich aromatic structure, making it susceptible to electrophilic attack. smolecule.com The position of electrophilic substitution is influenced by the electronic effects of the fused benzene (B151609) ring and the nitrogen atom in the isoquinoline (B145761) moiety, as well as by any existing substituents. Generally, electrophilic substitution reactions on the isoquinoline ring system occur preferentially on the benzene ring portion, which is more activated towards electrophiles compared to the pyridine (B92270) ring. imperial.ac.ukresearchgate.net
In the case of 3-methylbenzo[g]isoquinoline, the presence of the electron-donating methyl group can further influence the regioselectivity of electrophilic aromatic substitution. However, specific studies detailing the electrophilic substitution patterns exclusively for this compound are not extensively documented in the provided search results. For the parent isoquinoline, electrophilic substitution, such as nitration and halogenation, typically occurs at the C5 and C8 positions. imperial.ac.ukresearchgate.net It is reasonable to extrapolate that similar reactivity would be observed for the benzo[g]isoquinoline system, with the fused benzene ring being the primary site of attack.
Nucleophilic Substitution Reactions and Regioselectivity
In contrast to electrophilic substitution, nucleophilic substitution on the isoquinoline ring system preferentially occurs on the electron-deficient pyridine ring. The nitrogen atom withdraws electron density, making the carbon atoms, particularly at the C1 position, susceptible to nucleophilic attack. shahucollegelatur.org.inquimicaorganica.org
For this compound, the C1 position is expected to be the most reactive site for nucleophilic substitution. A classic example of such a reaction is the Chichibabin reaction, where an amide anion acts as the nucleophile. wikipedia.orgscientificupdate.comslideshare.net The reaction of pyridine or its derivatives with sodium amide typically yields the corresponding 2-amino derivative. wikipedia.orgscientificupdate.comwikipedia.org In the context of isoquinoline, this would correspond to the formation of a 1-aminoisoquinoline. shahucollegelatur.org.in The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer-like intermediate. wikipedia.orggovtpgcdatia.ac.in The regioselectivity for attack at C1 is due to the effective stabilization of the negative charge in the intermediate by the adjacent nitrogen atom. quimicaorganica.org
Another important nucleophilic substitution is the displacement of a leaving group, such as a halide, from the C1 position. These reactions are fundamental in the synthesis of various functionalized isoquinoline derivatives. wikipedia.orgharvard.edu
Functional Group Interconversions and Derivatization Reactions
The functional groups present on the this compound core can be chemically modified to create a diverse range of derivatives. ugent.be The methyl group at the C3 position and any substituents introduced through electrophilic or nucleophilic reactions can serve as handles for further transformations. smolecule.comgoogle.com
For instance, a hydroxyl group can be converted to an ether or an ester. smolecule.comub.edu An amino group can be diazotized and replaced by various other functionalities. The methyl group itself can potentially be halogenated or oxidized to an aldehyde or a carboxylic acid, although specific examples for this compound were not found in the search results. These functional group interconversions are standard synthetic transformations. ub.eduvanderbilt.eduimperial.ac.uk
Oxidative and Reductive Transformations
Oxidation and reduction reactions can modify both the aromatic core and the substituents of this compound. The fused benzene ring can be susceptible to oxidation under harsh conditions, potentially leading to quinone-type structures. smolecule.comresearchgate.net For instance, the oxidation of hydroquinone (B1673460) precursors is a key step in the synthesis of some benzo[g]isoquinoline-5,10-diones. smolecule.com
Reduction of the isoquinoline ring system can lead to dihydro- or tetrahydroisoquinoline derivatives. Catalytic hydrogenation is a common method to achieve this transformation. shahucollegelatur.org.in The specific conditions of the reduction (catalyst, pressure, temperature) will determine the extent of saturation.
Reaction Mechanisms of Isoquinoline Formation and Rearrangements
The synthesis of the benzo[g]isoquinoline skeleton itself involves several named reactions, each with a distinct mechanism. These methods are crucial for constructing the core ring system from simpler precursors.
The Bischler-Napieralski reaction is a widely used method for synthesizing dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. wikipedia.orgaurigeneservices.comresearchgate.net The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃). wikipedia.orgresearchgate.net The mechanism is believed to proceed through either an imine-ester intermediate or a nitrilium ion intermediate, followed by an intramolecular electrophilic aromatic substitution. wikipedia.org
The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone under acidic conditions. name-reaction.comwikipedia.orgyoutube.comaalto.fi The reaction proceeds via the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.orgyoutube.comquimicaorganica.org
The Pomeranz-Fritsch reaction is another method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. nih.gov
Rearrangement reactions can also play a role in the synthesis and transformation of isoquinoline systems. The Gabriel-Colman rearrangement , for example, converts a phthalimido ester into a substituted isoquinoline in the presence of a strong base. wikipedia.org Another example is the rearrangement of 2-methylthio-4-(naphth-2-yl)-1-azetine to a benzo[f]isoquinoline, which proceeds through a ring-opening and subsequent electrocyclic ring closure. mdpi.com
Table of Mentioned Compounds
Structural Modifications and Derivative Synthesis for Academic Exploration
Synthesis of Benzo[g]isoquinoline (B3188944) Analogues with Varying Substituents
The synthesis of benzo[g]isoquinoline analogues bearing a variety of substituents is a key area of research, enabling the fine-tuning of their chemical and physical properties. Several methodologies have been developed to introduce functional groups at specific positions of the benzo[g]isoquinoline core.
A notable approach involves the synthesis of 1- and 3-substituted benzo[g]isoquinoline-5,10-diones starting from 2-methyl-1,4-naphthoquinone. nih.govbohrium.com A critical step in this synthetic route is an intramolecular Heck reaction of an N-vinylacetamide, where the use of cesium carbonate and a bulky, electron-rich trialkylphosphine ligand provides high selectivity for the desired cyclization. nih.gov This method has been successfully employed to create a library of twenty different analogues, with studies indicating that substitution at the 3-position generally leads to compounds with higher antitubercular potency. nih.govbohrium.com
Another versatile method is the one-pot Sonogashira coupling/iminoannulation procedure, which provides a convenient route to 3-substituted 5,10-dimethoxybenzo[g]isoquinolines. This reaction involves the coupling of terminal alkynes with the tert-butylimine of 2-formyl-1,4-dimethoxynaphthalene, followed by an intramolecular cyclization.
Furthermore, a microwave-assisted protocol has been developed for synthesizing 3-substituted-1-methylbenzo[g]isoquinoline-5,10-diones. rsc.org This efficient, one-step reaction utilizes Kröhnke conditions, reacting 2-methoxycarbonyl-1,4-naphthoquinone or 2-acetyl-1,4-naphthoquinone (B15349058) with various pyridinium (B92312) salts in the presence of ammonium (B1175870) acetate. rsc.orgresearchgate.net The reaction proceeds through a Michael addition of pyridinium ylids, elimination of pyridine (B92270), and subsequent cyclization with ammonia. rsc.org
The synthesis of 1-ethoxy-3-methylisoquinoline derivatives has also been achieved through a Rhodium(III)-catalyzed reaction of benzimidates with allyl carbonates, which proceeds with hydrogen evolution. mdpi.com
Table 1: Synthesis of Substituted Benzo[g]isoquinoline Analogues
| Starting Material(s) | Key Reaction/Conditions | Resulting Analogue | Reference(s) |
|---|---|---|---|
| 2-Methyl-1,4-naphthoquinone | Intramolecular Heck reaction | 1- and 3-substituted benzo[g]isoquinoline-5,10-diones | nih.gov, bohrium.com |
| 2-Formyl-1,4-dimethoxynaphthalene, Terminal alkynes | Sonogashira coupling/Iminoannulation | 3-Substituted 5,10-dimethoxybenzo[g]isoquinolines | |
| 2-Acetyl-1,4-naphthoquinone, Pyridinium salts | Microwave, Kröhnke conditions | 3-Substituted 1-methylbenzo[g]isoquinoline-5,10-diones | researchgate.net, rsc.org |
Development of Fused Polycyclic Isoquinoline (B145761) Scaffolds
Building upon the benzo[g]isoquinoline core, researchers have developed methods to construct more complex, fused polycyclic scaffolds. These larger, often planar structures are of interest for their potential applications in materials science and as bioactive agents.
One major pathway to fused systems starts with 2,3-dichloro-1,4-naphthoquinone. mdpi.com This precursor is converted to 2,3-diamino-1,4-naphthoquinone, which can then be condensed with various α-dicarbonyl compounds to yield benzo[g]quinoxaline-5,10-diones. mdpi.com Further elaboration of this scaffold has been achieved by reacting the diamino intermediate with other diones, such as naphthalene-1,2-dione or phenanthrene-9,10-dione, to produce extended polycyclic systems like dibenzo[a,i]phenazine-8,13-dione and tribenzo[a,c,i]phenazine-10,15-dione. mdpi.com
Another approach involves the synthesis of amino-functionalized benzo bohrium.commdpi.comimidazo[2,1-a]isoquinolines. nih.gov This is accomplished through a one-pot tandem reaction involving commercially available o-phenylenediamines and o-cyanobenzaldehydes. nih.gov The strategy relies on an initial benzimidazole (B57391) formation, followed by N-alkylation and a base-mediated cyclization to furnish the final tetracyclic product. nih.gov
A concise method for assembling multicyclic isoquinoline scaffolds starts from pyridines reacting with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions, offering a route to tricyclic isoquinolines found in natural products. nih.gov
Table 2: Synthesis of Fused Polycyclic Scaffolds from Isoquinoline Precursors
| Precursor/Starting Material | Key Reagent(s) | Resulting Fused Scaffold | Reference(s) |
|---|---|---|---|
| 2,3-Diamino-1,4-naphthoquinone | α-Dicarbonyl compounds (e.g., glyoxal) | Benzo[g]quinoxaline-5,10-diones | mdpi.com |
| 2,3-Diamino-1,4-naphthoquinone | Naphthalene-1,2-dione | Dibenzo[a,i]phenazine-8,13-dione | mdpi.com |
| o-Phenylenediamines, o-Cyanobenzaldehyde | Alkylating agents (RCH₂Br), K₂CO₃ | Benzo bohrium.commdpi.comimidazo[2,1-a]isoquinolines | nih.gov |
Isomeric Benzoisoquinolines: Distinguishing Benzo[f] and Benzo[g] Derivatives
The benzoisoquinoline family includes several isomers based on the fusion position of the benzene (B151609) ring, with benzo[f]isoquinoline and benzo[g]isoquinoline being two prominent examples. Differentiating between these isomers is crucial for unambiguous structural assignment and understanding their distinct properties.
The synthesis of these isomers often proceeds through different pathways. Benzo[f]isoquinolines can be prepared via methods like the Pictet-Spengler reaction or the Pschorr cyclization. mdpi.com For instance, an unprecedented rearrangement of a 2-methylthio-4-(naphth-2-yl)-1-azetine intermediate has been reported to yield 2-methylthiobenzo[f]isoquinoline. aanda.org This process involves a thermal ring-opening to a 2-azadiene followed by an electrocyclic ring closure onto the naphthyl 1-position. aanda.org
A direct comparison of isomeric derivatives was demonstrated in a rhodium-catalyzed synthesis which produced a mixture of 1-ethoxy-3-methylbenzo[g]isoquinoline and 4-ethoxy-2-methylbenzo[f]isoquinoline. mdpi.com Spectroscopic analysis, particularly ¹H NMR, is essential for distinguishing them. For example, the chemical shifts of the protons on the isoquinoline and fused benzene rings differ significantly due to the distinct electronic environments in each isomer. mdpi.com Gas-phase infrared spectroscopy has also been used to study various ionized benzoquinoline isomers, including benzo[h]quinoline, highlighting that the spectra of radical cations (PANH⁺) are similar to their non-nitrogenated counterparts, while protonated versions (H⁺PANH) show significant differences. arkat-usa.org
Table 3: Comparison of Benzo[f]- and Benzo[g]isoquinoline Isomers
| Feature | Benzo[f]isoquinoline | Benzo[g]isoquinoline | Reference(s) |
|---|---|---|---|
| Structure | Benzene ring fused at the 'f' face of isoquinoline | Benzene ring fused at the 'g' face of isoquinoline | aanda.org |
| Example Synthesis | Rearrangement of 4-(naphth-2-yl)-1-azetines | Intramolecular Heck reaction of N-vinylacetamides | nih.gov, aanda.org |
| Distinguishing Feature | Different pattern of proton signals in ¹H NMR spectra compared to the [g] isomer. | Unique set of chemical shifts in ¹H NMR due to different annulation. | mdpi.com |
| Example Derivative | 4-Ethoxy-2-methylbenzo[f]isoquinoline | 1-Ethoxy-3-methylbenzo[g]isoquinoline | mdpi.com |
Design and Synthesis of Novel Heterocyclic Rings Fused to the Benzo[g]isoquinoline Core
The strategic fusion of additional heterocyclic rings onto the benzo[g]isoquinoline core leads to novel, complex polycyclic systems with potentially unique properties. These synthetic efforts expand the chemical space available for exploration in materials and medicinal chemistry.
One such example is the synthesis of benzo[g]pyrimido[4,5-c]isoquinolinequinones. mdpi.com These pentacyclic structures are prepared by reacting aryl-substituted aminonaphthoquinones (derived from 1,4-naphthoquinone) with reagents like 6-amino-1,3-dimethyluracil (B104193) (aminouracil) in the presence of an oxidizing agent like silver(I) oxide. mdpi.com This reaction constructs a pyrimidine (B1678525) ring fused to the benzo[g]isoquinoline-5,10-dione framework.
Another important class of fused systems is the benzo bohrium.commdpi.comimidazo[2,1-a]isoquinolines. nih.gov Their synthesis has been achieved through efficient one-pot tandem cyclization strategies. nih.gov The process begins with the reaction of o-phenylenediamines and o-cyanobenzaldehyde to form a benzimidazole intermediate, which then undergoes N-alkylation and subsequent base-mediated cyclization to yield the target amino-functionalized tetracycle. nih.gov
Researchers have also reported the synthesis of thiazolo[4,5-f]isoquinolines, which represents the first synthesis of this specific class of heteroarenes. The method involves the angular cyclization of 5-(N'-alkylthioureido)isoquinolines. These examples showcase the versatility of the benzo[g]isoquinoline system as a platform for building diverse and complex heterocyclic architectures.
Table 4: Synthesis of Novel Fused Heterocyclic Systems
| Fused Heterocyclic Ring | Key Reagent(s)/Intermediate | Synthetic Strategy | Resulting System | Reference(s) |
|---|---|---|---|---|
| Pyrimidine | 6-Amino-1,3-dimethyluracil, Ag₂O | Reaction with aminonaphthoquinone intermediate | Benzo[g]pyrimido[4,5-c]isoquinolinequinones | mdpi.com |
| Imidazole | o-Phenylenediamine, o-Cyanobenzaldehyde | One-pot tandem N-alkylation/cyclization | Benzo bohrium.commdpi.comimidazo[2,1-a]isoquinolines | nih.gov |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), chemists can map out the connectivity and chemical environment of each atom within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For aromatic systems like benzo[g]isoquinolines, the protons on the fused rings typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The methyl group at the 3-position would be expected to produce a singlet signal in the upfield region (around δ 2.5-3.0 ppm).
In studies of related isoindolo[1,2-a]isoquinoline derivatives, specific proton signals and their coupling constants (J-values) were meticulously assigned using two-dimensional NMR experiments. researchgate.net For instance, aromatic protons on the isoquinoline (B145761) core were observed at distinct chemical shifts, allowing for precise assignment to their respective positions on the ring system. researchgate.net
Table 1: Representative ¹H NMR Data for Related Isoquinoline Scaffolds
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 7.75-8.02 | d | 7.5-7.6 |
| H-2 | 7.28 | t | 7.5 |
| H-3 | 7.22 | t | 7.5 |
| H-4 | 7.19 | d | 7.5 |
| H-9 | 7.67 | d | 7.5 |
| H-10 | 7.53 | t | 7.3 |
| H-11 | 7.72 | t | 7.5 |
| H-12 | 8.10 | d | 7.6 |
Note: Data is illustrative and based on related isoindolo[1,2-a]isoquinoline structures. researchgate.net Actual shifts for 3-Methylbenzo[g]isoquinoline may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR cover a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of every carbon signal. libretexts.org Aromatic and heterocyclic carbons typically resonate in the δ 120-150 ppm range. libretexts.org The carbon of the methyl group at C-3 would appear significantly upfield.
For complex structures, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. In related isoindolo[1,2-a]isoquinoline systems, carbon signals have been fully assigned, with aromatic carbons appearing between δ 122.9 and 131.7 ppm and quaternary carbons appearing at distinct shifts. researchgate.net
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Key Functional Groups
| Carbon Type | Chemical Shift Range (δ, ppm) |
|---|---|
| Aromatic C-H | 110-140 |
| Aromatic C (quaternary) | 120-150 |
| C=N (in heterocycle) | 145-165 |
| -CH₃ (attached to sp²) | 20-30 |
Note: These are general ranges; specific values depend on the full molecular structure. libretexts.org
For unambiguous structural assignment of complex polycyclic scaffolds, one-dimensional NMR spectra are often insufficient. Two-dimensional (2D) NMR techniques are crucial for piecing together the molecular puzzle. numberanalytics.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds, helping to identify adjacent protons within a spin system. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons (¹³C), providing direct ¹H-¹³C one-bond correlations. numberanalytics.comipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity, showing correlations between protons and carbons over two to three bonds. numberanalytics.comipb.pt It is particularly useful for identifying connections across quaternary carbons and heteroatoms.
DOSY (Diffusion-Ordered Spectroscopy): This advanced method separates NMR signals of different molecules in a mixture based on their diffusion coefficients, which relate to their size and shape. mdpi.com It can be a powerful tool for analyzing mixtures containing polycyclic aromatic compounds without prior separation. mdpi.com
The application of these techniques, as demonstrated in the characterization of complex aza ipb.pthelicenes and isoindolo[1,2-a]isoquinolines, allows for the unequivocal assignment of every proton and carbon signal, confirming the proposed structure. researchgate.netrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.netnih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. youtube.com This technique is well-suited for the analysis of volatile and semi-volatile compounds like polycyclic aromatic nitrogen heterocycles. youtube.comnih.gov In a GC-MS analysis, the mixture is first separated into its individual components by the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. nih.gov
The technique is widely used for the identification and quantification of isoquinoline alkaloids in complex mixtures, such as plant extracts. researchgate.netnih.gov By comparing the retention times and mass spectra of unknown peaks to those of known standards or library data, specific compounds can be identified.
While low-resolution mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). libretexts.org This precision is critical because it allows for the determination of a compound's exact elemental composition. libretexts.orguni-rostock.de
The mass of an atom is not an integer due to the mass defect of its constituent particles. libretexts.org For example, ¹⁴N has a mass of 14.0031 amu, while a C-H₂ combination (nominal mass 14) has a mass of 12.00000 + 2(1.00783) = 14.01566 amu. HRMS can easily distinguish between these possibilities. libretexts.org For this compound, with a molecular formula of C₁₄H₁₁N, HRMS would be used to confirm the experimentally measured exact mass matches the calculated theoretical mass, providing unequivocal proof of the elemental formula. tees.ac.ukcurtin.edu.au
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-Methylbenzo[g]isoquinolin-1-ol |
| isoindolo[1,2-a]isoquinoline |
| aza ipb.pthelicene |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic and aliphatic components.
The primary functional groups within this compound are the aromatic C-H bonds of the fused ring system, the C=C and C=N bonds within the aromatic structure, and the aliphatic C-H bonds of the methyl group. Gas-phase IR spectra of related polycyclic aromatic nitrogen hydrocarbons (PANHs), such as isoquinoline, have been studied, providing a basis for interpreting the spectrum of more complex derivatives. aanda.org The analysis of these related compounds shows that the IR spectra of nitrogen-containing aromatic cations are similar to their non-nitrogenated counterparts, though protonated species show significant differences due to N-H bending vibrations. aanda.org
The expected IR absorption bands for this compound are summarized in the table below, based on established frequency ranges for these functional groups.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (Methyl) | Stretching | 3000 - 2850 | Medium |
| Aromatic C=C | Stretching | 1625 - 1440 | Medium to Weak |
| Aromatic C=N | Stretching | 1615 - 1550 | Medium to Strong |
| Aliphatic C-H (Methyl) | Bending | 1470 - 1350 | Medium |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
The region from approximately 1200 to 700 cm⁻¹ is known as the fingerprint region, where complex vibrations unique to the entire molecule occur. The pattern of bands in this region, particularly the strong out-of-plane C-H bending bands, can help confirm the substitution pattern on the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extensive π-system of the benzo[g]isoquinoline (B3188944) core, formed by the fused benzene (B151609) and naphthalene (B1677914) rings with the isoquinoline nitrogen, is expected to give rise to strong absorptions in the UV-Vis region.
The spectra of aromatic compounds are characterized by π → π* transitions. The parent isoquinoline molecule exhibits multiple absorption bands in its UV spectrum. nist.gov The addition of the fused benzo ring in this compound extends the conjugation, which typically results in a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths and often increasing the molar absorptivity (ε). The methyl group generally has a minor electronic effect on the spectrum.
Studies on related benzo[g]isoquinoline-5,10-diones show very broad and strong absorptions between 400 and 600 nm. znaturforsch.com While the dione (B5365651) functionality significantly influences these spectra, it indicates that the core benzo[g]isoquinoline structure is a potent chromophore. For this compound, several distinct π → π* transitions originating from the complex aromatic system would be anticipated.
Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent:
Transition Type: π → π*
Expected λmax Range: 250 - 400 nm
Note: Specific λmax values and molar absorptivity (ε) require experimental measurement. The spectrum would likely display multiple bands of varying intensity, characteristic of complex polycyclic aromatic hydrocarbons.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. naturalproducts.net This technique can provide definitive proof of structure by yielding accurate bond lengths, bond angles, and intermolecular interactions in the solid state.
To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
While specific crystallographic data for this compound is not available in the surveyed literature, studies on related derivatives, such as substituted benzo[g]isoquinoline-5,10-diones, have successfully used X-ray crystallography to determine their molecular structures. znaturforsch.com Such an analysis for this compound would be expected to confirm:
The planarity of the fused aromatic ring system.
Precise bond lengths for the C-C and C-N bonds, reflecting the aromatic delocalization.
The geometry and position of the methyl group at the C3 position.
The packing arrangement of the molecules in the crystal lattice, revealing any π-stacking or other intermolecular forces.
Other Spectroscopic Methods (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. This method is exclusively used for chiral molecules—those that are non-superimposable on their mirror images.
The molecule this compound is itself achiral and therefore would not produce a signal in a circular dichroism spectrum. It lacks a stereocenter and possesses a plane of symmetry co-planar with the aromatic rings.
However, if this compound were to be used as a ligand in a chiral metal complex or if it were to interact with a chiral biomolecule like DNA or a protein, it could exhibit an induced circular dichroism spectrum. This induced CD signal would provide information about the conformational changes and binding mode of the small molecule within the larger chiral environment. For instance, CD studies have been performed on derivatives like this compound-5,10-dione, likely in the context of their interaction with biological macromolecules.
Theoretical and Computational Investigations of Benzo G Isoquinoline Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. researchgate.net This method allows for the calculation of various quantum chemical parameters that describe the global reactivity of a molecule, such as hardness (η), softness (S), and the fraction of electrons transferred (ΔN) between an inhibitor molecule and a metal surface. researchgate.net
In studies of related quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize molecular structures and analyze vibrational modes. researchgate.net Such analyses help in understanding molecular stability and reactivity. For instance, the Molecular Electrostatic Potential (MEP) can be calculated to identify regions of a molecule that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net In one study on a quinoline-based chromophore, the total electron density was found to range from -7.529 × 10–2 to +7.529 × 10–2 e.s.u., highlighting areas susceptible to electrophilic attack. researchgate.net These theoretical approaches are vital for rationalizing reaction mechanisms and designing new molecules with desired properties. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept within molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the reactivity of a molecule. numberanalytics.com A smaller gap generally implies higher reactivity.
FMO analysis is frequently used to understand charge transfer mechanisms within a molecule. researchgate.net For example, in studies of quinoline-based derivatives, the HOMO-LUMO energy gap was computed to be 5.614 eV, which provides insight into the molecule's optical properties. researchgate.net The analysis of these orbitals can confirm efficient charge transfer from the HOMO to the LUMO, indicating high charge transmission. researchgate.net This is particularly important in the design of materials for nonlinear optical (NLO) applications and molecular logic gates. bohrium.com By analyzing the localization and symmetry of the HOMO and LUMO, researchers can predict how a molecule will interact with other species and its behavior in chemical reactions, such as Diels-Alder reactions where orbital symmetry is crucial. ru.nl
| Parameter | Description | Significance in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that is occupied by electrons. numberanalytics.com | Acts as an electron donor. The higher its energy, the more readily it donates electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that is unoccupied by electrons. numberanalytics.com | Acts as an electron acceptor. The lower its energy, the more readily it accepts electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. numberanalytics.com | A small gap suggests the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.netnumberanalytics.com |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique has become increasingly valuable in drug discovery, from target validation to lead optimization. uu.nl MD simulations can provide detailed insights into the stability of protein-ligand complexes, conformational changes, and the dynamics of molecular interactions. mdpi.comnih.gov
In the context of isoquinoline (B145761) derivatives, MD simulations have been used to establish the stability of interactions between inhibitors and their target enzymes, such as kinases. mdpi.com For example, a 100 ns simulation can be performed to analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of a docked complex, which reveals important structural changes and confirms the stability of the binding. mdpi.comnih.gov These simulations are crucial for understanding how a ligand like a benzo[g]isoquinoline (B3188944) derivative might bind within the active site of a protein, guiding the design of more potent and selective inhibitors. uu.nlnih.gov The insights gained from MD studies help in evaluating binding energetics and kinetics, which are critical for choosing the best candidate molecules for further development. uu.nl
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models are powerful tools in drug discovery for predicting the activity of new compounds, optimizing lead compounds, and understanding the mechanism of action. nih.govjapsonline.com
For isoquinoline derivatives, QSAR studies have been successfully employed to develop models that predict inhibitory activity against specific targets, such as the aldo-keto reductase 1C3 (AKR1C3) enzyme. japsonline.com In one such study, a robust 3D-QSAR model was developed for a series of isoquinoline derivatives, which showed good statistical validation and predictive power. japsonline.com These models often use molecular descriptors that encode the structural features of the molecules. japsonline.com The quality and robustness of a QSAR model are assessed using various statistical parameters, as shown in the table below, derived from a study on isoquinoline derivatives. japsonline.com
| Statistical Parameter | Value | Description |
|---|---|---|
| R² | 0.6440 | The coefficient of determination for the training set, indicating the model's goodness of fit. |
| Q²LOO | 0.5756 | The cross-validated R² from leave-one-out validation, indicating the model's internal predictive ability. |
| R²ext | 0.9179 | The R² for the external test set, indicating the model's external predictive ability. |
| RMSEtr | 0.3775 | Root Mean Square Error of the training set. |
| RMSEcv | 0.4122 | Root Mean Square Error of the cross-validation. |
| CCCext | 0.8947 | Concordance Correlation Coefficient for the external test set. |
Data from a QSAR study on 3-(3, 4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives. japsonline.com
Mechanistic Computational Studies (e.g., Kinetic Isotope Effect (KIE) analysis)
Mechanistic computational studies, including the analysis of the Kinetic Isotope Effect (KIE), are essential for elucidating the detailed steps of a chemical reaction. numberanalytics.com The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its heavier isotopes. dalalinstitute.com It is a powerful tool for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. numberanalytics.comdalalinstitute.com
There are several types of KIEs, including primary and secondary effects. numberanalytics.comnih.gov A primary KIE is observed when the isotopic substitution is at a position directly involved in bond breaking or formation in the rate-determining step. numberanalytics.com For instance, in a study on the rhodium(III)-catalyzed synthesis of isoquinoline derivatives, a deuterium (B1214612) KIE (kH/kD) of 1.44 was observed. rsc.org This value suggests that the C-H bond cleavage is likely involved in the rate-determining step of the reaction mechanism. rsc.org Such studies are crucial for understanding the underlying chemistry of a reaction and for optimizing reaction conditions. numberanalytics.comepfl.ch
Advanced Applications in Chemical Science and Technology
Catalytic Applications in Organic Synthesis
The use of heterocyclic compounds as catalysts or as components of catalytic systems is a cornerstone of modern organic synthesis. Transition metal-catalyzed reactions, in particular, have been revolutionized by the design of sophisticated ligands that can precisely control reactivity and selectivity. nih.govmdpi.comrsc.org
3-Methylbenzo[g]isoquinoline is well-suited to function as a ligand in transition metal catalysis. The nitrogen atom within the isoquinoline (B145761) ring possesses a lone pair of electrons that can coordinate to a transition metal center, forming a stable metal complex. The properties of such a complex are influenced by both the steric and electronic characteristics of the ligand.
Table 1: Role of this compound as a Ligand in Catalysis
| Feature | Role in Catalysis |
| Nitrogen Heteroatom | Acts as a Lewis base to coordinate with the transition metal center. |
| Extended π-System | Modulates the electronic properties of the metal, influencing its reactivity. |
| Planar Structure | Provides a defined steric environment around the metal center. |
| Methyl Substituent | Introduces steric bulk and electronic effects, impacting selectivity. |
The synthesis of enantiomerically pure compounds is a major focus in medicinal chemistry and materials science. One prominent method to achieve this is through asymmetric catalysis, which often employs a chiral catalyst composed of a metal and a chiral ligand. While direct research into this compound as a chiral catalyst is not widely documented, the isoquinoline framework is a key component in the synthesis of numerous alkaloids and chiral molecules. clockss.org
The development of a chiral catalyst based on this compound would likely involve the introduction of a chiral center or an element of axial chirality into the molecule's structure. This modified chiral ligand would then be complexed with a suitable transition metal. In the resulting chiral environment, the catalyst could selectively produce one enantiomer of a product over the other. The principles of this approach are well-established, with chiral auxiliaries and reagents being successfully used to control stereochemistry in reactions involving isoquinoline precursors. clockss.org
Table 2: Design Principles for a Chiral Catalyst Based on this compound
| Design Strategy | Description | Potential Application |
| Introduction of Chiral Center | Synthetically adding a stereocenter to the benzo[g]isoquinoline (B3188944) backbone. | Asymmetric hydrogenation, C-C bond formation. |
| Axial Chirality | Creating a sterically hindered structure that exhibits atropisomerism. | Enantioselective cross-coupling reactions. |
| Coordination to Metal | Forming a complex with a metal like Rhodium, Ruthenium, or Iridium. | Transfer of chirality from the ligand to the product. |
Materials Science Applications
The rigid, planar structure and conjugated electronic system of this compound make it an attractive candidate for various applications in materials science, particularly in the realm of organic electronics and smart materials. bldpharm.combldpharm.com
Organic Light-Emitting Diodes (OLEDs) are a major application for advanced organic molecules. The performance of an OLED is highly dependent on the materials used in its various layers, especially the emissive layer. Isoquinoline-based molecules are recognized for their potential use in OLEDs, often as host materials or as ligands in the organometallic complexes that serve as phosphorescent emitters. researchgate.netsioc-journal.cn
This compound, with its robust and extensive π-conjugation, is suitable for use as a building block for OLED materials. bldpharm.combldpharm.com Its electron-deficient nature, a common trait for n-type materials, can facilitate electron transport. The extended conjugation helps in tuning the energy levels (HOMO/LUMO) of the material, which in turn determines the color and efficiency of the light emission. Derivatives of isoquinoline have been specifically designed to exhibit aggregation-induced emission (AIE), a highly desirable property for solid-state lighting applications. sioc-journal.cn
Table 3: Potential Role of this compound in OLEDs
| OLED Component | Function | Relevant Property of this compound |
| Emissive Layer | Ligand in a phosphorescent metal complex (e.g., with Iridium or Platinum). | Rigid scaffold, ability to coordinate metals, tunable electronic properties. |
| Electron-Transport Layer | Facilitates the movement of electrons from the cathode. | Electron-deficient aromatic system. |
| Host Material | Forms a matrix for dopant emitter molecules in the emissive layer. | High thermal stability and wide bandgap. |
Smart materials that respond to external stimuli such as pressure (piezochromism), light (photochromism), or acidity (acidochromism) are at the forefront of materials innovation. researchgate.netacs.org Piezochromism is the phenomenon where a material changes color upon the application of mechanical pressure. wikipedia.org This effect typically arises from pressure-induced changes in the solid-state packing of molecules, which alters intermolecular interactions like π-π stacking and consequently modifies the material's electronic absorption spectrum. wikipedia.org
While specific studies on the piezochromic behavior of this compound are limited, its molecular structure possesses features that are characteristic of piezochromic candidates. Its large, planar aromatic surface is conducive to forming ordered stacks in the crystalline state. Pressure can alter the distance and geometry of these stacks, leading to a color change. Related quinoline (B57606) and isoquinoline-containing diarylethenes have been shown to be photochromic, switching between two different colored states upon irradiation with light, demonstrating the responsiveness of this class of compounds to external stimuli. rsc.org
Beyond OLEDs, the favorable electronic properties of this compound position it as a valuable component for a range of advanced electronic and optical devices. Its potential as an organic semiconductor is notable. The ability of its extended π-system to support the delocalization and transport of charge carriers is fundamental to this application.
In the field of optical devices, the development of photoswitchable molecules based on isoquinoline scaffolds opens up possibilities for applications in optical data storage and molecular switches. rsc.org These materials can be reversibly converted between two stable isomers with distinct properties, allowing for the writing, reading, and erasing of information at the molecular level. The high thermal stability and fatigue resistance often associated with such polycyclic aromatic compounds are critical for the durability and reliability of these devices.
Table 4: Properties of this compound for Electronic and Optical Devices
| Property | Relevance to Devices | Potential Application |
| π-Conjugation | Facilitates charge transport. | Organic Field-Effect Transistors (OFETs), Organic Semiconductors. |
| Rigid Planar Structure | Promotes ordered molecular packing. | High-mobility semiconductor layers. |
| Photophysical Properties | Can be functionalized for light absorption/emission. | Photoswitches, Optical Sensors, Optical Data Storage. |
| Thermal Stability | Ensures device longevity and reliability under operation. | All electronic and optical applications. |
Applications in Analytical Chemistry (e.g., Solvents for Extraction)
Biological and Biochemical Research Perspectives Molecular and Cellular Level
Interactions with Biological Macromolecules (e.g., DNA, G-quadruplex structures)
The benzo[g]isoquinoline (B3188944) scaffold, a core component of 3-Methylbenzo[g]isoquinoline, is known for its potential to interact with various biological targets. ontosight.ai A significant area of this research is its interaction with nucleic acids, particularly non-canonical DNA structures like G-quadruplexes (G4s). G4s are four-stranded DNA structures formed in guanine-rich sequences, which are prevalent in telomeres and the promoter regions of oncogenes. nih.govmdpi.com The stabilization of these G4 structures can inhibit the activity of telomerase, an enzyme associated with tumorigenesis, making G4-ligands attractive as potential anticancer agents. nih.gov
Studies on related isoquinoline (B145761) alkaloids, such as tetrandrine, fangchinoline, and berbamine, have demonstrated their ability to increase the stability of and induce the formation of telomeric DNA G-quadruplexes. nih.gov These findings suggest that the planar aromatic system of the benzo[g]isoquinoline core in this compound could similarly intercalate into or bind with G-quadruplex structures. While direct studies on this compound's G4 binding are not extensively detailed, the known interactions of similar compounds provide a strong rationale for its investigation in this area. nih.govfrontiersin.org The interaction is often studied using techniques like circular dichroism melting spectroscopy, variable temperature ultraviolet spectroscopy, and proton nuclear magnetic resonance spectroscopy. nih.gov Molecular docking studies also help in visualizing and understanding the binding modes between the ligands and the G4 structures. nih.gov
Enzyme Inhibition Studies (e.g., MAO, ChE, IMPDH)
Derivatives of isoquinoline have been extensively studied as inhibitors of various enzymes, highlighting the therapeutic potential of this class of compounds.
Monoamine Oxidase (MAO) Inhibition: A variety of isoquinoline derivatives have been identified as reversible and time-independent inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov Often, these compounds exhibit a degree of selectivity for MAO-A. nih.gov For instance, N-methylisoquinolinium ions have been found to be potent MAO-A inhibitors. nih.gov The search for new, reversible MAO-B inhibitors is a key area in the development of treatments for neurodegenerative conditions like Parkinson's disease. mdpi.com Studies on related quinolinone and piloquinone derivatives have identified potent and selective MAO-B inhibitors, with some exhibiting IC50 values in the nanomolar range. researchgate.netjmb.or.kr The inhibitory activity is influenced by the substitution pattern on the core scaffold. mdpi.comresearchgate.net Kinetic studies, such as the determination of Ki values and Lineweaver-Burk plots, are used to characterize the nature of the inhibition (e.g., competitive, non-competitive). mdpi.comjmb.or.kr
Cholinesterase (ChE) Inhibition: While specific studies on this compound's inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) are not prominent in the provided results, the broader class of isoquinoline alkaloids has been investigated for this activity.
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: IMPDH is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides and is a target for immunosuppressive, antiviral, and anticancer therapies. nih.gov While direct inhibition of IMPDH by this compound is not explicitly detailed, the structural features of benzo[g]isoquinoline derivatives suggest potential for such activity. ontosight.ai The development of IMPDH inhibitors is an active area of research, and it is plausible that derivatives of this compound could be designed to target this enzyme. nih.gov
Receptor Binding and Ligand Design Studies
Receptor binding assays are fundamental in drug discovery for identifying and characterizing the interaction of ligands with their targets. nih.gov Radioligand binding assays, for example, are widely used to determine the affinity (Kd) and density (Bmax) of receptors. nih.gov
Studies on melatonin (B1676174) analogues derived from indoloisoquinolines, which share structural similarities with benzo[g]isoquinolines, have demonstrated high binding affinities to human mt1 (B8134400) and MT2 melatonin receptor subtypes. acs.org These studies utilize radioligand binding assays to measure the affinity of the compounds and functional assays to determine if they act as agonists or antagonists. acs.org The design of such ligands involves modifying the core structure to investigate how changes affect receptor binding and functional activity. For example, the introduction of a methoxy (B1213986) group in certain positions of the indoloisoquinoline scaffold was found to increase binding affinity. acs.org This highlights the importance of substituent effects in ligand design.
Studies on Biosynthesis and Natural Product Derivations
Many isoquinoline alkaloids are natural products with a wide range of biological activities. mdpi.commdpi-res.com The biosynthesis of many of these alkaloids originates from the central precursor, benzyltetrahydroisoquinoline. researchgate.net Research in this area involves the isolation and structural elucidation of new natural products and the synthesis of their derivatives to explore their therapeutic potential. For instance, research on pentalongin, the active principle from the plant Pentas longiflora, has led to the synthesis of N-protected 1,2-dihydrobenz[g]isoquinoline-5,10-diones. researchgate.net The synthesis of such derivatives often involves multi-step chemical reactions, including palladium-catalyzed coupling reactions. researchgate.net
Evaluation in in vitro and ex vivo Biological Assays
The biological activity of this compound and its derivatives is assessed through a variety of in vitro and ex vivo assays.
In vitro assays are conducted in a controlled environment outside of a living organism, typically in test tubes or on cell cultures. nih.gov These assays are crucial for initial screening and for understanding the mechanism of action of a compound. For example, the anticancer potential of 3-methylbenzo[g]isoquinolin-1-ol has been evaluated through the National Cancer Institute's (NCI) NCI60 human tumor cell line screen, which assesses a compound's ability to inhibit the growth of 60 different human cancer cell lines. ontosight.ai Other in vitro assays include enzyme inhibition assays (as discussed in section 8.2) and cell-based assays to measure cytotoxicity, such as the MTT assay. nih.gov
Ex vivo assays are performed on tissues or cells taken from an organism and studied in an external environment. mdpi.comresearchgate.net These assays provide a bridge between in vitro studies and in vivo experiments in whole organisms. For example, the smooth muscle relaxant activity of isoquinoline precursors has been tested on isolated gastric smooth muscle preparations from rats to determine their effects on spontaneous contractile activity. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govmssm.edumdpi.com By systematically modifying the structure of a lead compound, researchers can identify key functional groups and structural features that are essential for its activity.
For isoquinoline and related derivatives, SAR studies have provided valuable insights:
Substituent Effects: In a series of 3,4-dihydro-2(1H)-quinolinone derivatives, substitution at the C7 position of the quinolinone scaffold resulted in significantly more potent MAO-B inhibition compared to substitution at the C6 position. researchgate.net Similarly, for pyridazinobenzylpiperidine derivatives, a chloro substituent at the 3-position led to greater MAO-B inhibition than other groups like methoxy, fluoro, or methyl. mdpi.com
Quaternization: For 3-phenylisoquinoline (B1583570) derivatives, the N-methyl quaternary ammonium (B1175870) derivatives exhibited enhanced antibacterial activity against Staphylococcus aureus compared to their non-quaternary precursors. nih.gov
Linker Modification: In the development of quinazoline-based EGFR inhibitors, replacing an amide linker with a methyl-amino linker between phenyl and quinazoline (B50416) moieties led to a significant decrease in inhibitory activity. mdpi.com
These SAR studies are often guided by computational methods like Comparative Molecular Field Analysis (CoMFA), which can provide quantitative models to predict the activity of new derivatives. nih.gov
Concluding Remarks and Future Research Trajectories
Current Challenges in Benzo[g]isoquinoline (B3188944) Chemistry
The synthesis and functionalization of benzo[g]isoquinolines, including the 3-methyl derivative, present several significant challenges for organic chemists.
Synthetic Accessibility and Regiocontrol: The construction of the tetracyclic benzo[g]isoquinoline core often requires multi-step sequences. mdpi.comrsc.org Traditional methods like the Pomeranz–Fritsch and Bischler–Napieralski reactions can lack efficiency or require harsh conditions. Achieving specific substitution patterns, particularly on the central pyridine (B92270) ring, is a major hurdle. For instance, direct functionalization of the isoquinoline (B145761) core can be difficult to control, often leading to mixtures of isomers. imperial.ac.ukquimicaorganica.org
Reactivity of the Methyl Group: While methyl groups on heterocyclic rings are often targets for functionalization, their reactivity varies significantly with position. In the isoquinoline system, a methyl group at the C1 position has enhanced acidity and readily participates in condensation reactions, whereas a methyl group at the C3 position, as in 3-methylbenzo[g]isoquinoline, is comparatively unreactive. thieme-connect.de Overcoming this lack of reactivity to enable further derivatization is a key challenge.
Solubility and Processing: Like many polycyclic aromatic hydrocarbons (PAHs), benzo[g]isoquinolines can suffer from poor solubility in common organic solvents, which complicates their purification, characterization, and application, especially in materials science and medicinal chemistry. nih.gov Improving solubility often requires the introduction of specific solubilizing groups without compromising the desired electronic or biological properties.
Instability of Precursors and Products: The synthesis of complex aromatic systems can involve unstable intermediates. Furthermore, the stability of the final products, particularly larger acene derivatives, can be a major issue, limiting their practical application in electronic devices. researchgate.net
Emerging Methodologies and Future Synthetic Directions
To address the challenges in benzo[g]isoquinoline chemistry, researchers are developing innovative and more efficient synthetic strategies.
Transition-Metal Catalysis: Modern synthetic chemistry increasingly relies on transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been employed to construct the benzo[g]isoquinoline skeleton. rsc.orgresearchgate.net Future efforts will likely focus on rhodium, ruthenium, and copper catalysts for C-H activation and annulation reactions, which offer atom- and step-economical routes to complex aza-PAHs. nih.govnih.govrsc.org These methods promise milder reaction conditions and greater functional group tolerance.
Electrochemical and Photochemical Synthesis: Electrosynthesis and photocatalysis are emerging as powerful green chemistry tools. nih.govresearchgate.net These techniques can facilitate reactions that are difficult to achieve with conventional thermal methods, such as oxidative C-H annulations using molecular oxygen as the oxidant. nih.gov The development of electrochemical [2+2+2] annulations and photocatalytic radical cascades could provide novel pathways to this compound and its derivatives. researchgate.netacs.org
Modular and "Bottom-Up" Approaches: The future of aza-PAH synthesis lies in modular, "bottom-up" approaches that allow for precise control over the final structure. beilstein-journals.org This involves designing smaller, functionalized building blocks that can be assembled into complex architectures, a strategy crucial for tuning the properties of advanced materials.
Flow Chemistry: The use of continuous flow technology can improve reaction efficiency, safety, and scalability for the synthesis of heterocyclic compounds, overcoming some of the limitations of batch processing. researchgate.net
Untapped Potential in Advanced Materials and Catalysis
The unique electronic structure of the benzo[g]isoquinoline core, a nitrogen-doped PAH, suggests significant potential in materials science and catalysis.
Organic Electronics: Aza-PAHs are actively explored for their applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The introduction of a nitrogen atom into the PAH framework, as in this compound, fundamentally alters the electronic properties, such as the HOMO and LUMO energy levels, which can be fine-tuned by further substitution. researchgate.netnih.gov The twisted structures and unique packing of substituted benzo[g]isoquinolines could lead to novel semiconducting materials. rsc.org
Sensors: The fluorescence properties of some aza-PAH derivatives make them candidates for chemical sensors. For instance, BN-heterocycles, which share structural similarities, have been investigated for their response to fluoride (B91410) anions. researchgate.net The benzo[g]isoquinoline scaffold could be functionalized to create sensors for various analytes.
Catalysis: Polycyclic aromatic hydrocarbons themselves have been shown to catalyze chemical reactions, such as the formation of molecular hydrogen. rsc.org The nitrogen atom in the benzo[g]isoquinoline nucleus could act as a coordination site for metal catalysts or participate directly in catalytic cycles, opening avenues for new types of homogeneous or heterogeneous catalysts.
Directions in Biological and Mechanistic Studies
While the parent benzo[g]isoquinoline-5,10-dione has shown a range of biological activities, including anti-mycobacterial properties, the biological potential of the fully aromatic this compound is largely unexplored. rsc.org
Exploration of Anticancer and Antimicrobial Activity: Many isoquinoline and benzo[g]isoquinoline derivatives, particularly those with a quinone moiety, exhibit significant cytotoxic activity against cancer cell lines and microbes. ontosight.aiacs.orgnih.gov Future studies should evaluate this compound and its analogues for similar properties. The mechanism of action for related compounds often involves targeting the cytochrome bc1 complex or acting as DNA intercalators. rsc.orgacs.org
Enzyme Inhibition: The isoquinoline scaffold is a core component of numerous alkaloids that act as potent enzyme inhibitors. oup.comnih.gov Investigating the interaction of this compound with key enzymes, such as topoisomerases or kinases, could reveal new therapeutic targets.
Mechanistic Insights: Understanding the metabolic fate of aza-PAHs is crucial. Theoretical studies on how the nitrogen heteroatom influences the regioselectivity of metabolic epoxide formation and subsequent carbocation stability can guide the design of safer, more effective drug candidates. rsc.org The position of the methyl group and the nitrogen atom in this compound will dictate its metabolic pathway and biological interactions.
Interdisciplinary Research Opportunities
The full potential of this compound and its chemical class can only be realized through collaborative, interdisciplinary research.
Chemical Biology and Medicinal Chemistry: A synergistic approach combining synthetic organic chemistry with molecular biology is essential for the development of new therapeutic agents. Synthetic chemists can create libraries of benzo[g]isoquinoline derivatives, while biologists and pharmacologists can perform high-throughput screening and mechanistic studies to identify promising drug leads. ontosight.ainih.gov
Materials Science and Engineering: The design and synthesis of novel organic electronic materials require close collaboration between synthetic chemists and materials scientists. Chemists can provide precisely engineered aza-PAHs, like derivatives of this compound, while physicists and engineers can fabricate and characterize devices to test their performance. nih.gov
Biocatalysis and Synthetic Biology: The biosynthetic pathways of benzylisoquinoline alkaloids in plants involve a host of unique enzymes that perform complex chemical transformations. oup.comfrontiersin.orgnih.gov Harnessing these enzymes in microbial systems offers a sustainable and powerful method for producing complex alkaloids and their analogues, creating opportunities at the interface of synthetic biology, enzymology, and organic synthesis. nih.govnih.gov
Compound Reactivity Profile
The reactivity of the this compound core can be inferred from the general principles of isoquinoline chemistry.
| Reaction Type | Expected Reactivity and Regioselectivity |
| Electrophilic Substitution | The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring. Substitution is expected to occur on the more electron-rich benzo moiety, primarily at positions C-5 and C-8. quimicaorganica.orgresearchgate.net |
| Nucleophilic Substitution | The pyridine ring is activated towards nucleophilic attack. For isoquinolines, substitution strongly favors the C-1 position due to the stability of the intermediate. imperial.ac.ukuou.ac.inquora.com The C-3 position is significantly less reactive. thieme-connect.de |
| Methyl Group Reactivity | Unlike a methyl group at the C-1 position, the C-3 methyl group exhibits low acidity and is generally unreactive towards condensation with electrophiles like aldehydes. thieme-connect.de |
| N-Oxidation | The nitrogen atom can be oxidized, for example with peracetic acid, to form the corresponding N-oxide. This can alter the regioselectivity of subsequent reactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
